

# AH001: A New Frontier in Androgenetic Alopecia Treatment with a Promising Safety Profile

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#### For Immediate Release

An in-depth comparison of the emerging Androgenetic Alopecia (AGA) treatment, **AH001**, with existing therapies reveals a potentially superior safety profile for the novel drug, positioning it as a promising alternative for researchers, scientists, and drug development professionals. Developed by AnHorn Medicines, **AH001** is a first-in-class, topically administered androgen receptor (AR) protein degrader that has recently completed a Phase I clinical trial in the United States, demonstrating a strong safety profile and excellent local tolerability.[1][2]

**AH001**'s innovative mechanism of action, which involves the selective elimination of the androgen receptor—a key driver in hormone-related hair loss—marks a significant departure from current treatments.[1] By acting locally at the scalp, it aims to avoid the systemic side effects commonly associated with oral hormonal inhibitors.[1][2]

This guide provides a side-by-side comparison of **AH001**'s safety profile, based on available preliminary data, with established AGA treatments, including finasteride, dutasteride, minoxidil, spironolactone, and bicalutamide.

## Comparative Safety Profile of AH001 and Existing AGA Treatments

Due to its early stage of clinical development, quantitative safety data for **AH001** is limited to initial Phase I findings. The following table summarizes the known adverse events associated





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with existing AGA treatments, with the understanding that the safety profile of **AH001** will be further elucidated in upcoming Phase II and III trials.



Treatment	Mechanism of Action	Route of Administration	Common Adverse Events	Serious Adverse Events
AH001	Androgen Receptor Protein Degrader	Topical	No drug-related adverse events reported in Phase I trial; excellent local tolerability.[2]	To be determined in larger clinical trials.
Finasteride	5-alpha- reductase type II inhibitor	Oral	Decreased libido, erectile dysfunction, ejaculatory disorders.[3]	Persistent sexual dysfunction (Post-Finasteride Syndrome), depression.[4][5]
Dutasteride	5-alpha- reductase type I and II inhibitor	Oral	Decreased libido, erectile dysfunction, ejaculation disorders, breast tenderness/enlar gement.[6][7]	Increased risk of high-grade prostate cancer, mood changes.
Minoxidil	Vasodilator, potassium channel opener	Topical, Oral	Topical: Scalp itching, contact dermatitis, erythema, unwanted facial hair growth.[9] [10][11] Oral: Hypertrichosis (excessive hair growth), pedal edema, lightheadedness, palpitations.[12] [13][14]	Oral: Tachycardia, sharp drop in blood pressure, fluid accumulation around the heart. [15]

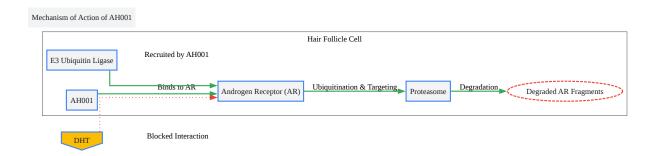


Spironolactone	Aldosterone antagonist, anti- androgen	Oral, Topical	Menstrual irregularities, breast tenderness, dizziness, frequent urination, fatigue, headaches.[16] [17][18][19]	Hyperkalemia, hypotension.[18]
Bicalutamide	Non-steroidal androgen receptor antagonist	Oral	Mild and transient elevation of liver enzymes, hair shedding, transient amenorrhea.[20]	Hepatotoxicity (rare).[21]

### **Signaling Pathways and Experimental Workflows**

To visualize the mechanisms of action and a general workflow for safety assessment, the following diagrams are provided in DOT language.



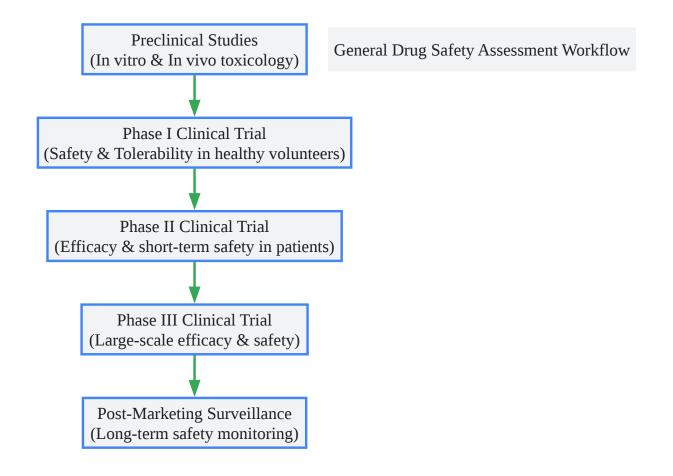


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Caption: Mechanism of Action of AH001

Caption: Mechanism of 5-alpha-reductase Inhibitors





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Caption: General Drug Safety Assessment Workflow

## **Experimental Protocols for Safety Assessment**

The safety of dermatological drugs is rigorously assessed through a multi-stage process involving preclinical and clinical studies. While specific protocols for each drug are proprietary, the general methodologies are standardized to meet regulatory requirements.

- 1. Preclinical Toxicology Studies:
- Objective: To identify potential toxicities before human administration.
- Methodologies:
  - In vitro studies: Cellular assays to assess cytotoxicity, genotoxicity, and phototoxicity.



- In vivo studies: Animal models (typically rodents and a non-rodent species) are used to evaluate:
  - Acute toxicity: Effects of a single high dose.
  - Sub-chronic and chronic toxicity: Effects of repeated dosing over weeks to months.
  - Dermal toxicity: For topical agents, assessment of local skin irritation, sensitization, and systemic absorption.
  - Reproductive and developmental toxicity: Evaluation of effects on fertility and fetal development.
- 2. Clinical Trial Safety Monitoring:
- Objective: To evaluate the safety and tolerability of the drug in humans.
- · Methodologies:
  - Phase I Trials: Small groups of healthy volunteers receive escalating doses of the drug to determine the maximum tolerated dose and identify common acute adverse events.
  - Phase II and III Trials: Larger populations of patients with the target condition are monitored for a broader range of adverse events over a longer duration.[22]
  - Data Collection: Standardized collection of all adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, urinalysis).
  - Causality Assessment: Investigators assess the relationship of each adverse event to the study drug.
- 3. Post-Marketing Surveillance:
- Objective: To monitor for rare and long-term adverse effects in a large, diverse patient population.
- Methodologies:



- Spontaneous Reporting Systems: Healthcare professionals and patients report suspected adverse drug reactions to regulatory agencies.
- Observational Studies: Cohort and case-control studies to investigate potential safety signals.
- Drug Registries: Systematic collection of data on patients treated with specific drugs.

The successful completion of the Phase I trial for AH-001 with no reported drug-related adverse events is a significant step forward.[1] As **AH001** progresses through further clinical development, a more comprehensive understanding of its safety profile will emerge, providing a clearer picture of its potential to offer a safer, targeted treatment for Androgenetic Alopecia.

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